molecular formula C18H18FN3O3S B6694774 N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide

N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide

Cat. No.: B6694774
M. Wt: 375.4 g/mol
InChI Key: HZNRPFYSRYKGAT-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides

Properties

IUPAC Name

N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-26(25)16-8-7-12(11-13(16)19)20-17(23)14-5-4-6-15(21-14)18(24)22-9-2-3-10-22/h4-8,11H,2-3,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNRPFYSRYKGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridine ring: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the carboxamide group: This step involves the reaction of the pyridine derivative with a carboxylic acid or its derivative (e.g., acid chloride) in the presence of a coupling agent like EDCI or DCC.

    Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate compound.

    Incorporation of the fluorine and methylsulfinyl groups: These groups can be introduced through selective halogenation and oxidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfinyl group.

    Reduction: LiAlH4 or borane (BH3) for reduction of the carboxamide group.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions involving the fluorine atom.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide: Lacks the sulfinyl group.

    N-(3-chloro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide: Contains a chlorine atom instead of fluorine.

    N-(3-fluoro-4-methylsulfinylphenyl)-6-(piperidine-1-carbonyl)pyridine-2-carboxamide: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

N-(3-fluoro-4-methylsulfinylphenyl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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